Cas no 2138340-82-4 (1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole)
1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
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- 2138340-82-4
- EN300-744541
- 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole
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- Inchi: 1S/C12H14ClN3O/c1-17-9-11(13)12-7-14-15-16(12)8-10-5-3-2-4-6-10/h2-7,11H,8-9H2,1H3
- InChI Key: MDILWJZUMVGYEB-UHFFFAOYSA-N
- SMILES: ClC(COC)C1=CN=NN1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 251.0825398g/mol
- Monoisotopic Mass: 251.0825398g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 39.9Ų
1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-744541-0.05g |
1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |
2138340-82-4 | 95.0% | 0.05g |
$1080.0 | 2025-03-11 | |
| Enamine | EN300-744541-0.1g |
1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |
2138340-82-4 | 95.0% | 0.1g |
$1131.0 | 2025-03-11 | |
| Enamine | EN300-744541-0.25g |
1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |
2138340-82-4 | 95.0% | 0.25g |
$1183.0 | 2025-03-11 | |
| Enamine | EN300-744541-0.5g |
1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |
2138340-82-4 | 95.0% | 0.5g |
$1234.0 | 2025-03-11 | |
| Enamine | EN300-744541-1.0g |
1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |
2138340-82-4 | 95.0% | 1.0g |
$1286.0 | 2025-03-11 | |
| Enamine | EN300-744541-2.5g |
1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |
2138340-82-4 | 95.0% | 2.5g |
$2520.0 | 2025-03-11 | |
| Enamine | EN300-744541-5.0g |
1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |
2138340-82-4 | 95.0% | 5.0g |
$3728.0 | 2025-03-11 | |
| Enamine | EN300-744541-10.0g |
1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole |
2138340-82-4 | 95.0% | 10.0g |
$5528.0 | 2025-03-11 |
1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole
Research Brief on 1-Benzyl-5-(1-Chloro-2-Methoxyethyl)-1H-1,2,3-Triazole (CAS: 2138340-82-4)
The compound 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole (CAS: 2138340-82-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the unique structural features of 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole, which make it a promising scaffold for the design of novel bioactive molecules. The presence of the triazole ring, combined with the chloro-methoxyethyl and benzyl substituents, provides a versatile platform for further chemical modifications. Researchers have explored its role as a key intermediate in the synthesis of more complex molecules, particularly those targeting infectious diseases and cancer.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a precursor in the development of antimicrobial agents. The study revealed that derivatives of 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, as confirmed through molecular docking studies.
Another significant advancement was reported in a 2024 preprint on bioRxiv, where the compound was investigated for its anticancer properties. The study found that 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole derivatives could inhibit the proliferation of certain cancer cell lines, particularly those associated with breast and lung cancers. The researchers attributed this activity to the compound's ability to interfere with key signaling pathways, such as the PI3K/AKT/mTOR axis, which is often dysregulated in cancer.
From a synthetic chemistry perspective, recent work has focused on optimizing the production of 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole to improve yield and purity. A 2023 paper in Organic Letters described a novel catalytic method using copper(I) catalysts, which significantly reduced reaction times and byproduct formation. This advancement is expected to facilitate larger-scale production and further pharmacological studies.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Nevertheless, the growing body of evidence suggests that 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole holds considerable promise as a versatile building block in medicinal chemistry and a potential therapeutic agent in its own right.
In conclusion, the latest research on 1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole (CAS: 2138340-82-4) underscores its multifaceted potential in drug discovery. Ongoing studies are expected to further elucidate its mechanisms of action and expand its applications, paving the way for novel treatments in infectious diseases and oncology.
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